![molecular formula C10H15NO3 B2383679 2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid CAS No. 2305149-08-8](/img/structure/B2383679.png)

2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

Piperidine derivatives have been studied extensively for their synthesis and pharmacological applications . The synthesis of such compounds often involves complex organic reactions, including cyclization, hydrogenation, and multicomponent reactions .

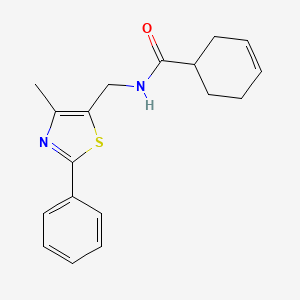

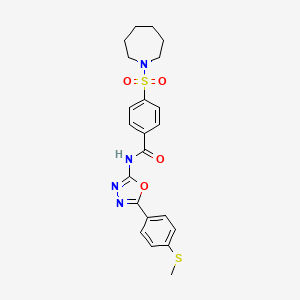

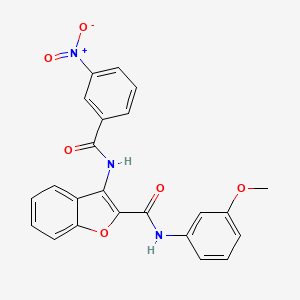

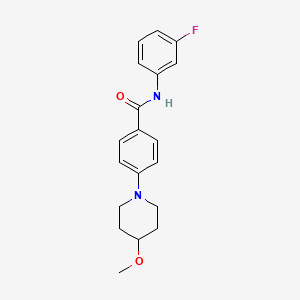

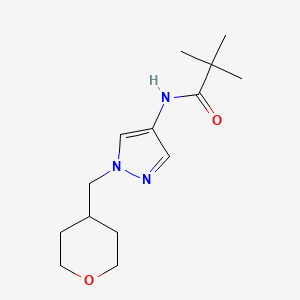

Molecular Structure Analysis

The molecular structure of a compound like “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” can significantly affect its properties and reactivity . Factors such as bond strengths, stability of the conjugate base, and the presence of functional groups all play a role .

Chemical Reactions Analysis

The chemical reactions involving “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would depend on its specific structure and functional groups. For example, if it contains an acetic acid moiety, it could participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would be influenced by its specific molecular structure .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks for drug construction due to their diverse chemical reactivity. Researchers have explored various synthetic methods for creating substituted piperidines, including cyclization, annulation, and multicomponent reactions. EN300-7531194’s piperidine moiety may offer opportunities for designing novel drugs with specific pharmacological properties .

Spiropiperidines in Chemical Biology

Spiropiperidines, a class of piperidine derivatives, have gained attention in chemical biology. These compounds exhibit unique structural features and biological activities. EN300-7531194’s spiropiperidine scaffold could be explored for applications such as enzyme inhibition, protein-protein interactions, or cellular imaging .

Natural Product Synthesis

Piperidines occur naturally in alkaloids and other bioactive compounds. Researchers have synthesized natural piperidines or their analogs for drug discovery. EN300-7531194’s structure may inspire the synthesis of alkaloid-like molecules with potential therapeutic effects .

Biological Evaluation and Pharmacological Activity

EN300-7531194 should undergo rigorous biological evaluation to assess its pharmacological activity. Researchers can explore its interactions with receptors, enzymes, and cellular pathways. Preclinical studies may reveal its potential as an antiviral, anticancer, or anti-inflammatory agent .

Nitrogen Atom Deletion Reactions

Recent advances include nitrogen atom deletion reactions, allowing “skeletal editing” of organic molecules. EN300-7531194’s piperidine ring could be modified using innovative methods, expanding its chemical space and potential applications .

X-Ray Powder Diffraction (XRD) Studies

EN300-7531194’s crystal structure can be elucidated using XRD. Researchers can analyze its lattice arrangement, intermolecular interactions, and polymorphism. XRD data contribute to drug formulation, stability, and quality control .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3S)-1-prop-2-enoylpiperidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-4-8(7-11)6-10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOLKKBBHYAMQW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)